Cas no 5811-37-0 ((1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone)
5811-37-0 structure
Product Name:(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone
Numero CAS:5811-37-0
MF:C15H12N2O
MW:236.268583297729
CID:1608626
PubChem ID:677925
Update Time:2025-04-21
(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone
- methanone, (1-methyl-1H-benzimidazol-2-yl)phenyl-
- (1-methylbenzimidazol-2-yl)-phenylmethanone
- EU-0038939
- STK054766
- 13745-35-2
- BIM-0006298.P001
- SR-01000221062-1
- (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone
- AKOS001620007
- HMS2867N04
- 2-benzoyl-1-methyl-1H-1,3-benzodiazole
- HMS1610J21
- 5811-37-0
- MLS001197395
- Oprea1_526782
- SMR000555285
- CCG-17025
- DTXSID40350394
- CB08411
- Cambridge id 5811370
- SB33192
- Oprea1_227444
- SR-01000221062
- SMSF0008010
- CBMicro_006199
- CHEMBL1517937
-
- Inchi: 1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10H,1H3
- Chiave InChI: QFUHUTCCVCLTIX-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)C1=NC2C=CC=CC=2N1C
Proprietà calcolate
- Massa esatta: 236.09506
- Massa monoisotopica: 236.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 312
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 34.9Ų
Proprietà sperimentali
- Densità: 1.17
- Punto di ebollizione: 423.6°C at 760 mmHg
- Punto di infiammabilità: 210°C
- Indice di rifrazione: 1.634
- PSA: 34.89
(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone Letteratura correlata
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
5811-37-0 ((1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso